Perphenazine-d4 Perphenazine-d4 Perphenazine-d4 is intended for use as an internal standard for the quantification of perphenazine by GC- or LC-MS. Perphenazine is a typical antipsychotic. It binds to dopamine D2, α1A-, α2A-, α2B-, and α2C-adrenergic, M3 muscarinic, and histamine H1 receptors (Kis = 1.4, 10, 1,848, 104.9, 85.2, 810.5 and 8 nM, respectively), as well as the serotonin (5-HT) receptor subtypes 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 (Kis = 421, 5.6, 132, 17, and 23 nM, respectively). Perphenazine (1, 5, and 10 mg/kg) enhances morphine-induced analgesia in the tail-flick and hot plate tests in rats. It reduces cannibalism in female mice when administered at doses of 2 and 4 mg/kg. Formulations containing perphenazine have been used in the treatment of schizophrenia and psychosis.
A labelled Perphenazine which is a medium-potency antipsychotic.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196476
InChI: InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2/i2D,4D,6D,16D
SMILES: C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
Molecular Formula: C21H26ClN3OS
Molecular Weight: 408.0 g/mol

Perphenazine-d4

CAS No.:

Cat. No.: VC0196476

Molecular Formula: C21H26ClN3OS

Molecular Weight: 408.0 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Perphenazine-d4 -

Molecular Formula C21H26ClN3OS
Molecular Weight 408.0 g/mol
IUPAC Name 2-[4-[3-(2-chloro-1,3,7,9-tetradeuteriophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2/i2D,4D,6D,16D
Standard InChI Key RGCVKNLCSQQDEP-WNJORUDBSA-N
Isomeric SMILES [2H]C1=CC(=C2C(=C1)SC3=C(N2CCCN4CCN(CC4)CCO)C(=C(C(=C3)[2H])Cl)[2H])[2H]
SMILES C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
Canonical SMILES C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Chemical Identity and Structure

Perphenazine-d4 (CAS: 155593-75-2) is a stable isotope-labeled compound where four hydrogen atoms in the phenothiazine ring structure of perphenazine have been replaced with deuterium atoms. The full IUPAC name of this compound is 2-[4-[3-(2-chloro-1,3,7,9-tetradeuteriophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol .

The molecular formula of perphenazine-d4 is C₂₁H₂₂ClN₃OSD₄, indicating the presence of 21 carbon atoms, 22 hydrogen atoms, 4 deuterium atoms, 1 chlorine atom, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . Its molecular weight is 407.99 g/mol .

Alternative names for this compound include:

  • Perphenazine-d4 (phenothiazine-1,3,7,9-d4)

  • 4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-(piperazine-d4)ethanol Dihydrochloride

  • 1-(2-Hydroxyethyl)-4-[3-(2-chloro-10-phenothiazinyl) propyl]piperazine-d4-Dihydrochloride

  • Chloriprozine-d4

Physical and Chemical Properties

Perphenazine-d4 appears as a white to off-white solid powder with the following physicochemical properties:

PropertyValueReference
Molecular Weight407.99 g/mol
LogP3.883
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count6
Heavy Atom Count27
Complexity463
Defined Atom Stereocenter Count0

Structural Features and Deuteration Pattern

Perphenazine-d4 features deuterium substitutions at specific positions (1,3,7,9) on the phenothiazine ring system . The deuteration pattern can be precisely identified in the molecular structure where hydrogen atoms are replaced with deuterium at these positions.

The structure consists of a phenothiazine core (a tricyclic system containing two benzene rings linked by a sulfur atom and a nitrogen atom) with:

  • A chlorine substituent at position 2

  • Deuterium atoms at positions 1, 3, 7, and 9

  • A propyl chain attached to the nitrogen of the phenothiazine system

  • A piperazine ring connected to the propyl chain

  • A hydroxyethyl group attached to the other nitrogen of the piperazine ring

This specific deuteration pattern allows the compound to serve as an excellent internal standard for mass spectrometric analysis, as it maintains virtually identical chemical properties to perphenazine while providing a mass shift detectable by mass spectrometry.

Analytical Applications

Perphenazine-d4 is primarily utilized as an internal standard for the quantification of perphenazine using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) .

The use of stable isotope-labeled internal standards like perphenazine-d4 is a common practice in quantitative bioanalysis because:

  • The deuterated compound behaves nearly identically to the unlabeled compound during sample preparation and chromatographic separation

  • The mass difference allows for selective detection and quantification

  • Any losses during sample preparation affect both the analyte and internal standard proportionally, improving quantitative accuracy

  • Matrix effects in mass spectrometry are compensated for by using the labeled internal standard

This makes perphenazine-d4 an invaluable tool in pharmaceutical research, clinical studies, forensic toxicology, and therapeutic drug monitoring where accurate quantification of perphenazine is required.

Relationship to Parent Compound Perphenazine

Perphenazine-d4 is the deuterated analog of perphenazine (CAS: 58-39-9), which is a typical antipsychotic medication originally marketed in the United States as Trilafon . The parent compound perphenazine belongs to the phenothiazine class and is specifically classified as a piperazinyl phenothiazine .

Perphenazine is used clinically to treat various psychiatric conditions including:

  • Psychosis

  • Schizophrenia

  • Manic phases of bipolar disorder

  • Obsessive-Compulsive Disorder (OCD)

The effectiveness of perphenazine has been extensively studied, particularly in comparison with second-generation (atypical) antipsychotics. A notable finding from cost-effectiveness studies indicates that "treatment with perphenazine was less costly than treatment with second-generation antipsychotics with no significant differences in measures of effectiveness" .

Pharmacological Profile

While perphenazine-d4 itself is used primarily as an analytical standard rather than a therapeutic agent, understanding the pharmacological properties of perphenazine provides context for its applications.

Perphenazine exerts its therapeutic effects through binding to multiple receptor types with varying affinities. The binding profile of perphenazine to various receptors is presented in the following table:

ReceptorBinding Affinity (Ki [nM])
Dopamine D20.765
Dopamine D30.13
Dopamine D2L3.4
Dopamine D417
Serotonin 5-HT2A5.6
Serotonin 5-HT2C132
Serotonin 5-HT617
Serotonin 5-HT723
Histamine H18
Alpha-1A adrenergic10
Alpha-2A adrenergic810
Alpha-2B adrenergic104.9
Alpha-2C adrenergic85.2
Muscarinic M12000
Muscarinic M31848

Source: Data compiled from search result

This complex receptor binding profile explains perphenazine's therapeutic efficacy as well as its side effect profile. The primary mechanism of action involves antagonism of dopamine D2 receptors, which is responsible for its antipsychotic effects .

FormTemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

Source: Data from search result

The compound is generally stable at ambient temperature for short periods, such as during shipping and customs processing . For long-term storage, refrigeration or freezing is recommended to prevent degradation.

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